molecular formula C17H13N3OS3 B2796414 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide CAS No. 896338-72-0

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide

Cat. No. B2796414
CAS RN: 896338-72-0
M. Wt: 371.49
InChI Key: NPDMBIYQLQWRNN-UHFFFAOYSA-N
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Description

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a thiazole-based compound that possesses unique biochemical and physiological properties, making it a promising candidate for drug discovery and other scientific applications.

Scientific Research Applications

Anticancer Activity and Synthesis Methods

The research on compounds similar to N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide has predominantly focused on their synthesis and potential anticancer activities. For instance, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties, through a solvent-free synthesis under microwave irradiation. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines, showing promising results with GI50 values comparable to the standard drug Adriamycin. Additionally, a molecular docking study suggested a probable mechanism of action, and ADMET properties predictions indicated good oral drug-like behavior for these compounds Tiwari et al., 2017.

Supramolecular Gelators

Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives to understand the role of methyl functionality and non-covalent interactions on gelation. Their study found that certain amides exhibited gelation towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration (MGC). The crystal structure analysis of these gelators revealed helical assemblies driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions Yadav & Ballabh, 2020.

Biological and Fluorescence Properties

Azzam et al. (2020) synthesized novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives, showcasing remarkable fluorescence properties with high quantum yields. The antimicrobial and antiviral activities of these derivatives were also evaluated, revealing that certain compounds exhibited high potency against Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Candida albicans Azzam, Elgemeie, & Osman, 2020.

Coordination Chemistry and Complex Formation

Schick, Pape, and Hahn (2014) investigated the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors, leading to the synthesis of new complexes bearing unsymmetrical triazolylidene/benzimidazolylidene or triazolylidene/imidazolylidene dicarbene ligands. These complexes were characterized by their chelating coordination to the metal center, providing insights into their structural and chemical properties Schick, Pape, & Hahn, 2014.

properties

IUPAC Name

3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS3/c1-9-18-14-13(23-9)7-6-12-15(14)24-17(19-12)20-16(21)10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDMBIYQLQWRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide

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